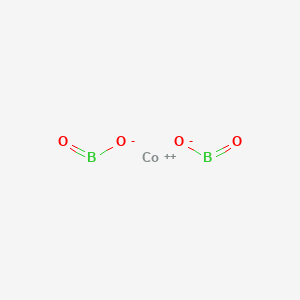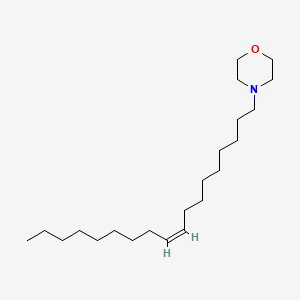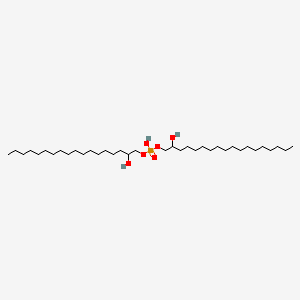
Bis(2-hydroxyoctadecyl) hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxyoctadecyl) hydrogen phosphate: is an organophosphorus compound with the molecular formula C36H75O6P and a molecular weight of 634.95 g/mol . This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyoctadecyl) hydrogen phosphate typically involves the esterification of phosphoric acid with 2-hydroxyoctadecanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using catalysts to accelerate the reaction and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions: Bis(2-hydroxyoctadecyl) hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives .
Scientific Research Applications
Chemistry: Bis(2-hydroxyoctadecyl) hydrogen phosphate is used as a surfactant in various chemical reactions, aiding in the formation of emulsions and dispersions .
Biology: In biological research, this compound is used to study membrane dynamics and interactions due to its amphiphilic nature .
Medicine: In the medical field, this compound is explored for its potential use in drug delivery systems, particularly in the formulation of liposomes .
Industry: Industrially, this compound is used in the production of lubricants, coatings, and other materials that require surfactant properties .
Mechanism of Action
Mechanism of Action: The mechanism by which bis(2-hydroxyoctadecyl) hydrogen phosphate exerts its effects is primarily through its surfactant properties. It reduces the surface tension between different phases, facilitating the formation of stable emulsions and dispersions .
Molecular Targets and Pathways: The molecular targets of this compound include lipid bilayers and other amphiphilic structures. It interacts with these structures to alter their physical properties and enhance their stability .
Comparison with Similar Compounds
Bis(2-ethylhexyl) phosphate: This compound is similar in structure but has shorter alkyl chains, leading to different physical properties.
Phosphoric acid di(2-ethylhexyl) ester: Another similar compound with different alkyl groups, affecting its solubility and reactivity.
Uniqueness: Bis(2-hydroxyoctadecyl) hydrogen phosphate is unique due to its long alkyl chains, which provide enhanced surfactant properties and make it suitable for specific industrial applications .
Properties
CAS No. |
85099-12-3 |
|---|---|
Molecular Formula |
C36H75O6P |
Molecular Weight |
634.9 g/mol |
IUPAC Name |
bis(2-hydroxyoctadecyl) hydrogen phosphate |
InChI |
InChI=1S/C36H75O6P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(37)33-41-43(39,40)42-34-36(38)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-38H,3-34H2,1-2H3,(H,39,40) |
InChI Key |
MWYSDMPRHDTUPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(COP(=O)(O)OCC(CCCCCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


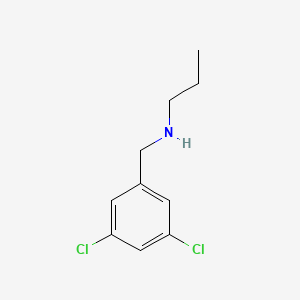
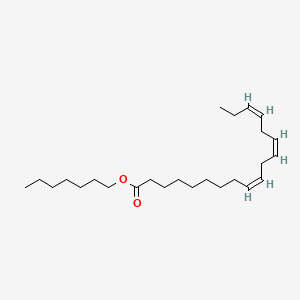
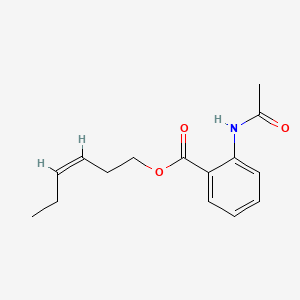
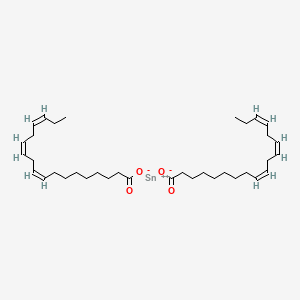
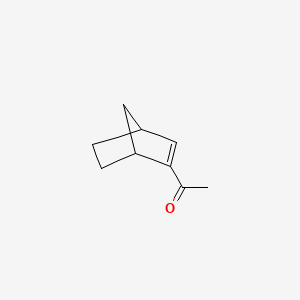
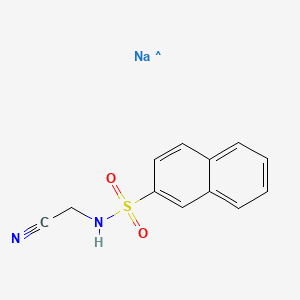
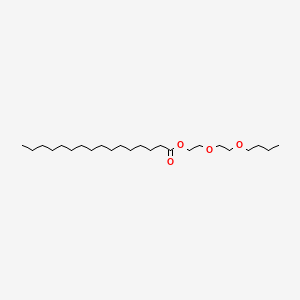

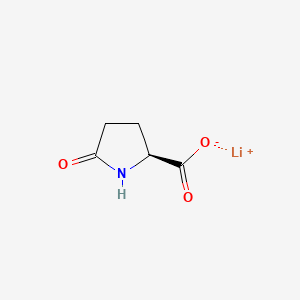
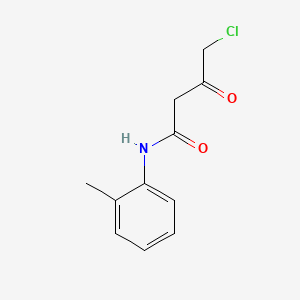
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)
